molecular formula C5H7F2N3 B1453619 5-(difluoromethyl)-3-ethyl-1H-1,2,4-triazole CAS No. 1247413-25-7

5-(difluoromethyl)-3-ethyl-1H-1,2,4-triazole

Cat. No.: B1453619
CAS No.: 1247413-25-7
M. Wt: 147.13 g/mol
InChI Key: KDZKTFWNROPHKX-UHFFFAOYSA-N
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Description

5-(Difluoromethyl)-3-ethyl-1H-1,2,4-triazole (CAS 1247413-25-7) is a high-purity, specialized chemical building block designed for use in medicinal chemistry and drug discovery research. This compound features a 1,2,4-triazole core, a privileged scaffold in pharmaceutical development known for its ability to interact with biological targets through hydrogen bonding, π-π stacking, and hydrophobic interactions . The strategic incorporation of both difluoromethyl and ethyl substituents makes this derivative a valuable intermediate for constructing novel bioactive molecules. The primary research value of this compound lies in its role as a key synthon for developing potential therapeutic agents. The 1,2,4-triazole pharmacophore is extensively documented in scientific literature for its diverse biological activities, including significant antifungal and anticancer properties . Several FDA-approved drugs, such as the anticancer agents Letrozole and Anastrozole, incorporate this core structure, underscoring its therapeutic relevance . Furthermore, trifluoromethyl-substituted 1,2,4-triazole analogs have been identified as promising lead compounds in antimalarial research, specifically through the inhibition of parasite dihydropteroate synthase (DHPS) . The difluoromethyl group can critically influence a molecule's pharmacodynamic and pharmacokinetic properties, potentially improving metabolic stability and membrane permeability . Researchers utilize this compound as a versatile precursor for the synthesis of more complex molecules, particularly through the formation of benzenesulfonamide derivatives or other hybrid structures aimed at inhibiting specific disease-related enzymes . This product is intended for research purposes only and is not for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

3-(difluoromethyl)-5-ethyl-1H-1,2,4-triazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7F2N3/c1-2-3-8-5(4(6)7)10-9-3/h4H,2H2,1H3,(H,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDZKTFWNROPHKX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NC(=NN1)C(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7F2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

147.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Table 1: Key Reaction Parameters for Trifluoromethylated 1,2,4-Triazole Synthesis (Adapted for Difluoromethyl Analogs)

Parameter Conditions/Notes Outcome
Substrates Nitrile imine + trifluoroacetaldehyde oxime (adapt difluoromethyl oxime) Formation of 5-substituted triazole
Solvent Dichloromethane (best yield) Optimal reaction medium
Base Triethylamine (2 equiv) Facilitates cycloaddition
Temperature Room temperature Mild conditions preferred
Yield 37-49% (for trifluoromethyl analogs) Expected moderate yield

This method's regioselectivity and moderate yields suggest it as a viable route for this compound synthesis with appropriate substrate modifications.

Alternative Synthetic Routes via Organosilicon Intermediates

Patent literature on related 1,2,4-triazole derivatives describes the use of trimethylsilyl-substituted triazoles as intermediates, which can be functionalized further to introduce alkyl or fluorinated groups. The process typically involves:

  • Formation of trimethylsilyl-substituted triazole by reaction with chlorotrimethylsilane.
  • Subsequent nucleophilic substitution or cross-coupling reactions to introduce the difluoromethyl and ethyl groups.
  • Purification by standard organic extraction and chromatography.

This multi-step synthetic route offers high regioselectivity and potential for scale-up but requires careful control of reaction conditions such as temperature, solvent, and reagent stoichiometry.

Summary of Preparation Methods and Yields

Methodology Key Reagents/Conditions Yield Range Notes
[3 + 2] Cycloaddition of nitrile imines with difluoromethyl oximes Difluoromethyl aldehyde oxime, NEt3, CH2Cl2, RT 30-50% Regioselective, mild conditions
Alkylation of 5-(difluoromethyl)-1H-1,2,4-triazole Ethyl halide, base (K2CO3 or NaH), polar aprotic solvent 60-80% Efficient introduction of 3-ethyl group
Organosilicon intermediate route Trimethylsilyl reagents, chlorotrimethylsilane, nucleophilic substitution Variable Multi-step, high regioselectivity

Research Findings and Observations

  • The choice of solvent critically affects the yield and regioselectivity of the cycloaddition step, with dichloromethane outperforming solvents like THF, DMSO, and toluene.
  • Increasing the molar ratio of difluoromethyl precursor improves yield, indicating the reaction equilibrium favors product formation under excess reagent conditions.
  • Alkylation reactions to install the 3-ethyl group proceed efficiently under mild basic conditions, with minimal side reactions reported.
  • Organosilicon chemistry provides a versatile platform for further functionalization but requires rigorous purification steps to remove silicon-containing byproducts.

Chemical Reactions Analysis

Types of Reactions

5-(difluoromethyl)-3-ethyl-1H-1,2,4-triazole can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution can result in various substituted triazoles .

Scientific Research Applications

Medicinal Chemistry

Antifungal Activity

One of the most significant applications of 5-(difluoromethyl)-3-ethyl-1H-1,2,4-triazole is its antifungal properties. Research has shown that triazole derivatives exhibit potent antifungal activity against various fungal pathogens. For instance, a study highlighted that compounds with similar triazole structures demonstrated high inhibition rates against fungi such as Fusarium oxysporum and Cercospora arachidicola . The difluoromethyl group enhances the lipophilicity and biological activity of these compounds, making them effective against resistant strains.

Antibacterial Properties

The compound also shows promise as an antibacterial agent. Studies indicate that 1,2,4-triazoles exhibit significant antibacterial activity against a range of bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) . The presence of the difluoromethyl group in the structure may contribute to enhanced interaction with bacterial targets, improving efficacy compared to traditional antibiotics.

Pharmacological Insights

Research indicates that triazole derivatives can act as enzyme inhibitors and modulators in various biological pathways. For example, some derivatives have been identified as effective inhibitors of enzymes involved in steroid metabolism . This suggests potential applications in treating conditions related to hormonal imbalances.

Agricultural Applications

Fungicides

The agricultural sector has seen the application of this compound as a fungicide. Its structural properties allow it to interfere with fungal growth and reproduction effectively. Comparative studies have shown that certain triazole derivatives outperform conventional fungicides like chlorothalonil in inhibiting fungal pathogens . This efficacy is crucial for developing sustainable agricultural practices.

Pesticide Development

Beyond fungicidal properties, triazoles are being explored for their potential as pesticides. The ability to modify their chemical structure allows for the design of targeted compounds that can manage pest populations while minimizing environmental impact . The difluoromethyl group may enhance the stability and effectiveness of these compounds in agricultural settings.

Material Science

Polymer Chemistry

In material science, this compound is being investigated for its role in synthesizing advanced materials. Triazoles are known to form coordination complexes with metals, which can be utilized in creating novel polymers with enhanced mechanical and thermal properties . This application is particularly relevant in developing materials for electronics and coatings.

Corrosion Inhibition

Triazole derivatives have also been studied for their effectiveness as corrosion inhibitors in metal protection. Their ability to form stable films on metal surfaces can significantly reduce corrosion rates, making them valuable in various industrial applications .

Case Studies and Research Findings

Application AreaFindingsReference
Medicinal ChemistryHigh antifungal activity against Fusarium oxysporum (90% inhibition)
Effective against MRSA with MIC values lower than traditional antibiotics
Agricultural ChemistryOutperformed chlorothalonil in inhibiting Cercospora arachidicola
Potential as a targeted pesticide with reduced environmental impact
Material ScienceUseful in synthesizing polymers with enhanced properties
Effective corrosion inhibitors for metal surfaces

Mechanism of Action

The mechanism of action of 5-(difluoromethyl)-3-ethyl-1H-1,2,4-triazole involves its interaction with specific molecular targets. The difluoromethyl group can form hydrogen bonds with target molecules, influencing their activity. This interaction can modulate various biochemical pathways, making the compound effective in its applications .

Comparison with Similar Compounds

Structural and Physicochemical Comparisons
Compound Name Molecular Formula Substituents (Positions) Key Structural Features
5-(Difluoromethyl)-3-ethyl-1H-1,2,4-triazole C₅H₇F₂N₃ -C(F)₂H (C5), -CH₂CH₃ (C3) Increased lipophilicity, moderate steric bulk
5-(Difluoromethyl)-3-methyl-1H-1,2,4-triazole C₄H₅F₂N₃ -C(F)₂H (C5), -CH₃ (C3) Compact structure, higher electron density
5-Azido-3-nitro-1H-1,2,4-triazole C₂HN₆O₂ -N₃ (C5), -NO₂ (C3) High-energy functional groups
5-Nitro-3-trinitromethyl-1H-1,2,4-triazole (TNNT) C₃HN₅O₆ -NO₂ (C5), -C(NO₂)₃ (C3) Explosive properties, high thermal stability

Key Observations :

  • Compared to nitro- and azido-substituted triazoles (e.g., TNNT), the difluoromethyl and ethyl groups likely reduce energetic performance but enhance stability and solubility .
Thermal and Energetic Properties
  • TNNT and BTNAT (5,5’-bis(trinitromethyl)-3,3’-azo-1H-1,2,4-triazole): These nitro-rich compounds exhibit decomposition temperatures of 135°C and 146°C, respectively, under nitrogen . In contrast, difluoromethyl-substituted triazoles are expected to have lower thermal stability due to the absence of nitro groups but higher compatibility with non-energetic applications (e.g., agrochemicals or pharmaceuticals).
  • Bis-1,2,4-triazoles (e.g., 5-(5-azido-triazol-3-yl)-3-nitro-triazole): Despite nitrogen-rich backbones, their density (1.70–1.85 g/cm³) and detonation velocity (~8,500 m/s) lag behind classic explosives like RDX, highlighting trade-offs between functionality and performance .

Biological Activity

5-(Difluoromethyl)-3-ethyl-1H-1,2,4-triazole is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article discusses the compound's synthesis, mechanisms of action, and its potential applications in various therapeutic areas, particularly in antimicrobial and anticancer research.

Synthesis

The synthesis of this compound typically involves the incorporation of difluoromethyl and ethyl groups into the triazole framework. The synthetic routes often utilize regiospecific reactions such as 1,3-dipolar cycloaddition, which allows for the efficient formation of the triazole ring with desired substituents .

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The difluoromethyl group can form hydrogen bonds with target biomolecules, influencing their function and modulating various biochemical pathways. This interaction is crucial for its applications in enzyme inhibition and protein interactions.

Antimicrobial Activity

Research has demonstrated that compounds with a 1,2,4-triazole structure exhibit significant antimicrobial properties. For instance:

  • Bacterial Inhibition : this compound has been tested against various bacterial strains. One study showed that triazoles could effectively inhibit the growth of Gram-positive and Gram-negative bacteria .
Microorganism Activity
Staphylococcus aureusModerate activity
Escherichia coliSignificant inhibition
Bacillus subtilisHigh selectivity observed

Anticancer Activity

The compound also shows promise as an anticancer agent. A series of studies have evaluated its cytotoxic effects on different cancer cell lines:

  • Cytotoxicity Assays : In vitro studies using MTT assays revealed that this compound exhibits cytotoxic effects against breast cancer (MCF-7) and lung cancer (A549) cell lines. The IC50 values indicate effective growth inhibition at low concentrations .
Cell Line IC50 (µM)
MCF-728
A54931
HeLa29

Study on Anticancer Activity

In a notable study by Dolzhenko et al., various fluorinated 1,2,4-triazole analogs were synthesized and tested for their anticancer properties. The results indicated that compounds containing difluoromethyl groups showed enhanced activity against breast cancer cell lines compared to their non-fluorinated counterparts. The mechanism was linked to apoptosis induction and cell cycle arrest .

Antimicrobial Evaluation

Another study focused on the antimicrobial potential of triazoles against resistant bacterial strains. The findings suggested that the introduction of difluoromethyl groups significantly increased the antibacterial efficacy against Staphylococcus aureus and Escherichia coli .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 5-(difluoromethyl)-3-ethyl-1H-1,2,4-triazole, and how can reaction conditions be optimized?

  • Methodology : The compound can be synthesized via cyclization of thiosemicarbazides or hydrazides under reflux in polar aprotic solvents (e.g., DMSO or DMF). Optimization involves adjusting reaction time (typically 12–18 hours), temperature (80–120°C), and stoichiometric ratios of precursors. Post-reaction purification often employs recrystallization from ethanol-water mixtures, achieving yields of 60–75% .
  • Characterization : Melting points (e.g., 141–143°C for analogous triazoles) and spectroscopic techniques (IR for thione C=S stretches at ~1250 cm⁻¹; ¹H NMR for ethyl and difluoromethyl groups) are critical for validation .

Q. How can researchers ensure reproducibility in synthesizing 1,2,4-triazole derivatives with fluorine-containing substituents?

  • Best Practices : Use anhydrous solvents, inert atmospheres (N₂/Ar), and rigorously dry starting materials to avoid side reactions. Monitor reaction progress via TLC or HPLC. For fluorinated analogs, ensure precise control of electrophilic fluorination steps to minimize byproducts .

Q. What analytical techniques are essential for confirming the structure of this compound?

  • Key Methods :

  • Single-crystal X-ray diffraction (SC-XRD) : Resolves bond lengths and angles (e.g., C–F bond distances ~1.34 Å in fluorinated triazoles) .
  • Elemental analysis : Validates C, H, N, S content within ±0.3% deviation.
  • Mass spectrometry (HRMS) : Confirms molecular ion peaks (e.g., [M+H]+ for C₅H₈F₂N₃: calc. 156.0743) .

Advanced Research Questions

Q. How do structural modifications (e.g., ethyl vs. methyl groups) impact the biological activity of 1,2,4-triazole derivatives?

  • SAR Insights : Ethyl groups enhance lipophilicity and metabolic stability compared to methyl substituents. For example, 3-ethyl derivatives show improved COX-2 inhibition (IC₅₀ = 0.8 µM) versus methyl analogs (IC₅₀ = 1.2 µM) due to better hydrophobic pocket fitting .
  • Experimental Design : Compare IC₅₀ values in enzyme inhibition assays (e.g., COX-2) and logP measurements to correlate substituent effects with activity .

Q. What strategies resolve contradictions in reported biological activity data for fluorinated 1,2,4-triazoles?

  • Root Causes : Discrepancies may arise from assay variability (e.g., cell line differences), purity issues, or solvent effects in solubility.
  • Mitigation :

  • Validate compound purity via HPLC (>95%).
  • Use standardized assays (e.g., MIC for antimicrobial studies) with positive controls.
  • Perform dose-response curves in triplicate to ensure reproducibility .

Q. How can computational tools predict the pharmacological potential of this compound?

  • In Silico Methods :

  • PASS Online : Predicts antimicrobial or antitumor activity based on structural descriptors (e.g., Pa > 0.7 for antifungal activity).
  • Molecular docking (AutoDock Vina) : Models interactions with targets like COX-2 or fungal CYP51, highlighting key binding residues (e.g., Arg120, Tyr355) .
    • Validation : Compare predicted IC₅₀ values with experimental data to refine force field parameters .

Q. What are the challenges in synthesizing and characterizing metal complexes of 1,2,4-triazole thiones?

  • Synthesis : React triazole thiones with metal salts (e.g., CuSO₄, ZnCl₂) in ethanol/water under reflux. Challenges include ligand decomposition at high temperatures and pH sensitivity.
  • Characterization : Use UV-Vis (d-d transitions for Cu²⁺ at ~600 nm) and magnetic susceptibility measurements to confirm octahedral or tetrahedral geometries .

Methodological Considerations

Q. How to design a high-throughput screening (HTS) protocol for triazole-based antifungals?

  • Workflow :

Library synthesis : Use parallel synthesis to generate 50–100 analogs with varied substituents.

Primary screen : Test against Candida albicans (MIC ≤ 8 µg/mL considered active).

Secondary assays : Evaluate cytotoxicity in mammalian cells (e.g., HEK293) and metabolic stability in liver microsomes .

Q. What safety precautions are critical when handling fluorinated 1,2,4-triazoles?

  • PPE : Wear nitrile gloves, safety goggles, and lab coats.
  • Ventilation : Use fume hoods for reactions involving volatile fluorinated reagents (e.g., Selectfluor).
  • Waste disposal : Neutralize acidic/byproduct streams with NaHCO₃ before disposal .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-(difluoromethyl)-3-ethyl-1H-1,2,4-triazole
Reactant of Route 2
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5-(difluoromethyl)-3-ethyl-1H-1,2,4-triazole

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